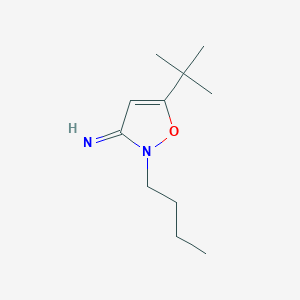

5-tert-butyl-2-butylisoxazol-3(2H)-imine

Description

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-butyl-5-tert-butyl-1,2-oxazol-3-imine |

InChI |

InChI=1S/C11H20N2O/c1-5-6-7-13-10(12)8-9(14-13)11(2,3)4/h8,12H,5-7H2,1-4H3 |

InChI Key |

KTQUNKCGPQJFHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=N)C=C(O1)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Isoxazole Family

3-Amino-5-tert-butylisoxazole

- Key Properties: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the imine derivative.

- Applications : Used in agrochemical intermediates and as a ligand in coordination chemistry .

Table 1: Substituent Effects in Isoxazole Derivatives

| Compound | Position 2 | Position 3 | Position 5 | Key Feature |

|---|---|---|---|---|

| 5-tert-Butyl-2-butylisoxazol-3(2H)-imine | Butyl | Imine (NH) | tert-Butyl | High hydrophobicity |

| 3-Amino-5-tert-butylisoxazole | H | Amino (NH₂) | tert-Butyl | Polar reactivity |

Heterocyclic Compounds with tert-Butyl Substituents

2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)benzotriazole

- Structure : Benzotriazole core with tert-butyl groups on the phenyl ring.

- Key Properties : The tert-butyl groups enhance UV stability and reduce crystallinity, making it effective as a light stabilizer in polymers.

- Contrast : While both compounds utilize tert-butyl for steric effects, the benzotriazole derivative lacks the imine functionality, limiting its use in nucleophilic reactions .

5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Thiadiazole ring with a tert-butylphenyl substituent.

- Key Properties : The thiadiazole core confers rigidity and electron-withdrawing effects, enhancing antimicrobial activity.

- Comparison : Unlike the isoxazole-imine, this compound’s thiadiazole ring and aryl substitution pattern favor interactions with bacterial enzymes .

Spectroscopic and Functional Group Analysis

FT-IR Data :

- This compound : Strong absorption at ~1650 cm⁻¹ (C=N stretch of imine) and ~2850–2960 cm⁻¹ (C-H stretches from tert-butyl and butyl groups).

- Imine analogs (O1-O5) : Similar C=N stretches but varying alkyl C-H profiles due to differences in substituent length/branching .

Table 2: Spectral Comparison of Imine-Containing Compounds

| Compound | C=N Stretch (cm⁻¹) | Alkyl C-H Stretch (cm⁻¹) |

|---|---|---|

| Target Compound | ~1650 | 2850–2960 |

| O1-O5 (generic imines) | 1630–1670 | 2800–2950 (variable) |

Q & A

Basic: What are the common synthetic routes for 5-tert-butyl-2-butylisoxazol-3(2H)-imine, and what analytical techniques are recommended for confirming its structural integrity?

Answer:

The synthesis typically involves cyclocondensation reactions using precursors like tert-butyl nitriles and substituted hydroxylamines under controlled pH and temperature. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and by-product detection.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to enhance the yield of this compound while minimizing by-products?

Answer:

A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically identify optimal conditions. For example:

Basic: What safety protocols should be followed when handling this compound during laboratory synthesis?

Answer:

- Waste Segregation : Separate organic and aqueous waste to prevent reactive interactions.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Disposal : Collaborate with certified waste management agencies for environmentally safe disposal of hazardous by-products .

Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?

Answer:

- Theoretical Cross-Validation : Compare experimental NMR chemical shifts with Density Functional Theory (DFT)-predicted values to resolve ambiguities.

- Sample Purity Check : Re-run HPLC to rule out impurities affecting MS or NMR signals.

- Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference in NMR .

Basic: What are the key structural features of this compound that influence its reactivity in further chemical modifications?

Answer:

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the isoxazole ring’s 3-position.

- Electronic Effects : The imine nitrogen’s lone pair enhances electrophilicity at the 2-position, enabling alkylation or acylation.

- Ring Strain : The isoxazole’s partial unsaturation increases susceptibility to ring-opening reactions under acidic conditions .

Advanced: What theoretical frameworks are applicable for predicting the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using software like AutoDock.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett constants) with bioactivity data.

- DFT Calculations : Predict reactive sites for functionalization based on frontier molecular orbitals (HOMO/LUMO) .

Basic: What storage conditions are critical for maintaining the stability of this compound?

Answer:

- Temperature : Store at 0–6°C to prevent thermal decomposition.

- Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the imine group.

- Light Protection : Amber glassware minimizes photodegradation .

Advanced: How can researchers address discrepancies in solubility data reported for this compound across different studies?

Answer:

- Solvent Polarity Index : Standardize solubility tests using solvents with defined polarity (e.g., logP values).

- Temperature Gradients : Measure solubility at multiple temperatures (e.g., 25°C, 37°C) to account for thermal variability.

- Particle Size Analysis : Use dynamic light scattering (DLS) to ensure consistent particle size distribution during testing .

Basic: What chromatographic methods are suitable for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (80:20 to 60:40).

- Preparative TLC : Ideal for small-scale purification with Rf ~0.3–0.4 in dichloromethane/methanol (95:5).

- Reverse-Phase HPLC : Employ C18 columns and acetonitrile/water mobile phases for high-resolution separation .

Advanced: How can computational chemistry guide the design of novel derivatives of this compound with enhanced properties?

Answer:

- Molecular Dynamics (MD) : Simulate derivative interactions in biological membranes to predict bioavailability.

- ADMET Prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity profiles.

- Synthon Analysis : Identify bioisosteric replacements (e.g., replacing tert-butyl with cyclopropyl) to optimize steric/electronic balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.